molecular formula C15H29BrO2 B12982946 Methyl 14-bromotetradecanoate

Methyl 14-bromotetradecanoate

Cat. No.: B12982946
M. Wt: 321.29 g/mol
InChI Key: NRYDSONQCARRAQ-UHFFFAOYSA-N
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Description

Methyl 14-bromotetradecanoate is an organic compound with the chemical formula C15H29BrO2. It is a brominated fatty acid ester, characterized by the presence of a bromine atom at the 14th carbon of the tetradecanoate chain. This compound is used in various chemical processes and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 14-bromotetradecanoate can be synthesized through anodic coupling of methyl hydrogen azelate with 7-bromoheptanoic acid. This reaction typically involves the use of manganese powder, a nickel catalyst, and terpyridine, and is carried out by stirring the mixture for 4 hours at 40°C. The pure bromoester is obtained following purification by silica gel chromatography and reversed-phase high-performance chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 14-bromotetradecanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxylated derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding alkane by using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Hydroxylated tetradecanoates.

    Reduction: Tetradecane.

    Oxidation: Tetradecanoic acid.

Scientific Research Applications

Methyl 14-bromotetradecanoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 14-bromotetradecanoate involves its interaction with biological membranes and enzymes. The bromine atom can participate in halogen bonding, affecting the compound’s reactivity and interactions with molecular targets. The ester functional group allows for hydrolysis, releasing the corresponding alcohol and acid, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromotetradecanoate: Another brominated fatty acid ester with the bromine atom at the 2nd carbon.

    Methyl 10-bromodecanoate: A shorter chain brominated ester with the bromine atom at the 10th carbon.

Uniqueness

Methyl 14-bromotetradecanoate is unique due to the position of the bromine atom at the 14th carbon, which influences its chemical reactivity and biological interactions.

Properties

Molecular Formula

C15H29BrO2

Molecular Weight

321.29 g/mol

IUPAC Name

methyl 14-bromotetradecanoate

InChI

InChI=1S/C15H29BrO2/c1-18-15(17)13-11-9-7-5-3-2-4-6-8-10-12-14-16/h2-14H2,1H3

InChI Key

NRYDSONQCARRAQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCCBr

Origin of Product

United States

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